5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one
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Overview
Description
5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is a heterocyclic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes an amino group, a methoxy group, and a benzoimidazole core. Its molecular formula is C10H13N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-nitro-6-methoxy-1,3-dimethyl-benzimidazole.
Reflux and Neutralization: The reaction mixture is refluxed, and the resulting product is neutralized using sodium carbonate to achieve the desired pH.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reduction: Utilizing large reactors for the reduction step to ensure uniformity and efficiency.
Purification: Employing advanced purification techniques such as recrystallization and filtration to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Iron powder, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of pigments and dyes, particularly in the synthesis of Pigment Orange 64.
Mechanism of Action
The mechanism of action of 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one involves its interaction with specific molecular targets. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dihydro-benzoimidazol-2-one: Lacks the methoxy and dimethyl groups, resulting in different chemical properties.
6-Methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, from synthetic chemistry to potential therapeutic uses.
Properties
IUPAC Name |
5-amino-6-methoxy-1,3-dimethylbenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-12-7-4-6(11)9(15-3)5-8(7)13(2)10(12)14/h4-5H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUANRVOPAVWOIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)N)OC)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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